molecular formula C16H19BrN2 B13834239 Ethylenediamine, N-(m-bromophenyl)-N,N'-dimethyl-N'-phenyl- CAS No. 32857-46-8

Ethylenediamine, N-(m-bromophenyl)-N,N'-dimethyl-N'-phenyl-

Cat. No.: B13834239
CAS No.: 32857-46-8
M. Wt: 319.24 g/mol
InChI Key: XTHCWAIBXLNWBI-UHFFFAOYSA-N
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Description

Ethylenediamine, N-(m-bromophenyl)-N,N’-dimethyl-N’-phenyl- is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an ethylenediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylenediamine, N-(m-bromophenyl)-N,N’-dimethyl-N’-phenyl- typically involves multi-step organic reactionsThe bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions . The subsequent steps involve the reaction of the brominated phenyl compound with ethylenediamine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial processes also focus on minimizing by-products and ensuring the safety and efficiency of the production .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethylenediamine, N-(m-bromophenyl)-N,N’-dimethyl-N’-phenyl- is unique due to its specific structural arrangement, which combines the properties of ethylenediamine and bromophenyl groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

32857-46-8

Molecular Formula

C16H19BrN2

Molecular Weight

319.24 g/mol

IUPAC Name

N'-(3-bromophenyl)-N,N'-dimethyl-N-phenylethane-1,2-diamine

InChI

InChI=1S/C16H19BrN2/c1-18(15-8-4-3-5-9-15)11-12-19(2)16-10-6-7-14(17)13-16/h3-10,13H,11-12H2,1-2H3

InChI Key

XTHCWAIBXLNWBI-UHFFFAOYSA-N

Canonical SMILES

CN(CCN(C)C1=CC(=CC=C1)Br)C2=CC=CC=C2

Origin of Product

United States

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